molecular formula C13H15NO4S2 B1680513 4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- CAS No. 72679-47-1

4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-

Cat. No.: B1680513
CAS No.: 72679-47-1
M. Wt: 313.4 g/mol
InChI Key: BSHDUMDXSRLRBI-UHFFFAOYSA-N
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Description

Rentiapril is an angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity.

Biological Activity

4-Thiazolidinecarboxylic acid, specifically the derivative 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-, has garnered attention in recent research due to its diverse biological activities. This compound belongs to a class of thiazolidine derivatives that have shown promise in various therapeutic applications, including antioxidant, antimicrobial, and anticancer activities.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiazolidine ring, a carboxylic acid group, and mercapto and hydroxy substituents. These functional groups are believed to contribute significantly to its biological properties.

1. Antioxidant Activity

Research has indicated that thiazolidine derivatives exhibit significant antioxidant properties. A study demonstrated that certain synthesized thiazolidine-4-carboxylic acid analogs showed substantial antioxidant activity, with some compounds achieving IC50 values comparable to established antioxidants like ascorbic acid . The presence of hydroxyl and methoxy groups on the benzene rings enhances the interaction with reactive oxygen species (ROS), thereby improving their antioxidant capacity .

2. Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is crucial for treating hyperpigmentation disorders. The derivative 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)- has been evaluated for its tyrosinase inhibitory potential. In vitro studies revealed that some derivatives exhibited IC50 values around 16.5 µM, which is competitive with kojic acid, a known tyrosinase inhibitor . Structural modifications at specific positions on the thiazolidine nucleus were found to enhance inhibitory activity.

3. Antimicrobial Activity

Thiazolidine derivatives have also demonstrated antimicrobial properties. A series of thiazolidine compounds were tested against various bacterial strains, showing moderate to good activity against both Gram-positive and Gram-negative bacteria . The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

4. Anticancer Activity

The anticancer potential of thiazolidine derivatives has been explored in several studies. For instance, compounds derived from thiazolidine structures have been shown to induce apoptosis in cancer cell lines such as HeLa and MCF-7 through both intrinsic and extrinsic pathways . The ability of these compounds to inhibit cell proliferation suggests they could be developed into effective anticancer agents.

Case Study 1: Tyrosinase Inhibition

In a study focused on the synthesis of novel thiazolidine derivatives, researchers reported that modifications at the 2 and 4 positions of the thiazolidine ring significantly affected tyrosinase inhibition. Compounds with hydroxyl groups at these positions exhibited enhanced inhibitory effects compared to their methoxy counterparts .

Case Study 2: Anticancer Mechanism

Another investigation into the anticancer properties of thiazolidine derivatives revealed that specific compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The study highlighted the importance of structural features in enhancing cytotoxicity against cancer cell lines .

Research Findings Summary Table

Biological ActivityObserved EffectsReference
AntioxidantIC50 values comparable to ascorbic acid
Tyrosinase InhibitionIC50 = 16.5 µM (competitive with kojic acid)
AntimicrobialModerate to good activity against various strains
AnticancerInduces apoptosis in HeLa and MCF-7 cells

Q & A

Q. Basic: What synthetic methodologies are recommended for synthesizing thiazolidinecarboxylic acid derivatives, and how do reaction conditions impact product purity?

Answer:
A common approach involves refluxing intermediates (e.g., 3-formylindole derivatives) with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst. For example, refluxing at 100–110°C for 2.5–3 hours yields precipitates that are recrystallized from acetic acid . Key factors include:

  • Catalyst selection : Sodium acetate facilitates cyclization by deprotonating intermediates.
  • Solvent choice : Acetic acid acts as both solvent and proton donor, critical for stabilizing reactive intermediates.
  • Reaction time : Prolonged heating (>3 hours) may lead to by-products like sulfoxide derivatives due to oxidation of the mercapto group.

Table 1 : Comparison of Reaction Conditions for Thiazolidine Derivatives

PrecursorCatalystSolventYield (%)By-ProductsReference
3-Formylindole-2-carboxylic acidSodium acetateAcetic acid65–70Sulfoxides (traces)
2-Hydroxyphenyl derivativesNot reportedEthanol50–55Oligomers

Q. Advanced: How can researchers resolve contradictions in reported toxicological data for this compound during preclinical study design?

Answer:
Discrepancies in toxicity data (e.g., oral rat TDLo values ranging from 2700 mg/kg to 156 g/kg ) may arise from differences in:

  • Dosing regimens : Subacute (17–22 days post-conception) vs. chronic (13-week pre-exposure) studies show varying reproductive toxicity profiles.
  • Isomeric purity : The (2R-cis) stereoisomer exhibits higher toxicity than racemic mixtures, emphasizing the need for chiral chromatography validation .
  • Metabolic pathways : Species-specific glutathione conjugation of the mercapto group may alter toxicity outcomes.

Methodological Recommendations :

  • Conduct enantiomeric purity analysis via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Use pharmacokinetic modeling to extrapolate interspecies toxicity, accounting for metabolic differences .

Q. Basic: What analytical techniques are optimal for characterizing the stereochemistry and functional groups of this compound?

Answer:

  • Stereochemical analysis : X-ray crystallography or nuclear Overhauser effect (NOE) NMR spectroscopy confirms the (2R-cis) configuration .
  • Functional group identification :
    • Mercapto (-SH) : Ellman’s assay (UV-Vis at 412 nm) quantifies free thiols .
    • Hydroxyphenyl : IR spectroscopy (broad O-H stretch at 3200–3500 cm⁻¹) and pH-dependent UV shifts (λmax ~270 nm in basic conditions) .

Table 2 : Key Spectroscopic Data

Functional GroupTechniqueDiagnostic SignalReference
Thiazolidine ring¹³C NMRδ 60–65 ppm (C-4)
Mercapto (-SH)Raman2570 cm⁻¹ (S-H stretch)

Q. Advanced: How can computational methods predict solubility and LogP for structurally complex thiazolidinecarboxylic acids?

Answer:

  • LogP estimation : Use fragment-based methods (e.g., Crippen’s fragmentation) with corrections for hydrogen bonding. Experimental LogP for thiazolidine derivatives ranges from 1.2–2.5, correlating with hydrophobicity of substituents .
  • Solubility prediction : The Modified Apelblat equation incorporates melting point and enthalpy data to model aqueous solubility. For example, polar protic solvents (e.g., DMSO) enhance solubility due to hydrogen bonding with the carboxylic acid group .

Methodological Workflow :

Generate 3D conformers via molecular dynamics (MD) simulations.

Calculate solvation free energy using COSMO-RS or DFT-based methods.

Validate predictions with shake-flask solubility assays at physiological pH .

Q. Advanced: What mechanistic insights explain the compound’s reported hepatotherapeutic activity in structural analogs like Timonacic?

Answer:
The 4-thiazolidinecarboxylic acid scaffold (e.g., Timonacic sodium salt) exhibits hepatoprotective effects via:

  • Glutathione modulation : The mercapto group acts as a glutathione precursor, mitigating oxidative stress in hepatic cells .
  • Anti-inflammatory activity : Inhibition of NF-κB signaling reduces pro-inflammatory cytokine release (e.g., IL-6, TNF-α) in vitro .

Experimental Validation :

  • Use hepatic cell lines (e.g., HepG2) with ROS-sensitive fluorescent probes (e.g., DCFH-DA) to quantify antioxidant effects .
  • Compare IC₅₀ values against known hepatotoxins (e.g., acetaminophen) to assess potency .

Q. Basic: What safety protocols are critical when handling this compound’s mercapto and carboxylic acid groups?

Answer:

  • Mercapto group :
    • Use inert atmosphere (N₂/Ar) to prevent oxidation to disulfides.
    • Monitor air quality for H₂S release using electrochemical sensors .
  • Carboxylic acid :
    • Neutralize spills with sodium bicarbonate to avoid skin irritation.
    • Use PPE (gloves, goggles) compliant with OSHA standards .

Toxicological Thresholds :

  • Oral rat LD₅₀ : >2000 mg/kg (acute toxicity) .
  • Skin irritation : Moderate (Draize score ≥4) .

Properties

IUPAC Name

2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHDUMDXSRLRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10868597
Record name 2-(2-Hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10868597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72679-47-1
Record name Rentiapril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072679471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

Name
O=C(SCCC(=O)N1C(C(=O)O)CSC1c1ccccc1O)c1ccccc1
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-
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4-Thiazolidinecarboxylic acid, 2-(2-hydroxyphenyl)-3-(3-mercapto-1-oxopropyl)-

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